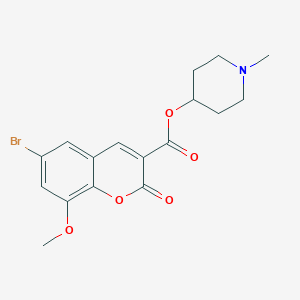
1-methylpiperidin-4-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methylpiperidin-4-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of the chromene family of compounds and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 1-methylpiperidin-4-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate is not fully understood. However, it is believed that this compound exerts its effects by interacting with certain proteins and enzymes in the body. For example, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-methylpiperidin-4-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to exhibit anti-inflammatory activity by reducing the production of inflammatory cytokines. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in the metabolism of drugs and other xenobiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-methylpiperidin-4-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate in lab experiments is its potential as a lead compound for the development of new drugs. This compound has been shown to exhibit anticancer and anti-inflammatory activity, which makes it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the study of 1-methylpiperidin-4-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate. One direction is the development of analogs of this compound with improved solubility and potency. Another direction is the study of the molecular mechanisms underlying the anticancer and anti-inflammatory activity of this compound. Additionally, this compound could be studied for its potential use as an inhibitor of other enzymes and proteins involved in various diseases.
Méthodes De Synthèse
The synthesis of 1-methylpiperidin-4-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate has been reported in various research papers. One such method involves the reaction of 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 1-methylpiperidine in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction mixture is then purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
1-methylpiperidin-4-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate has been studied extensively for its potential applications in various fields. One such application is in the field of medicinal chemistry, where this compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent and as an inhibitor of certain enzymes.
Propriétés
Nom du produit |
1-methylpiperidin-4-yl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate |
|---|---|
Formule moléculaire |
C17H18BrNO5 |
Poids moléculaire |
396.2 g/mol |
Nom IUPAC |
(1-methylpiperidin-4-yl) 6-bromo-8-methoxy-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C17H18BrNO5/c1-19-5-3-12(4-6-19)23-16(20)13-8-10-7-11(18)9-14(22-2)15(10)24-17(13)21/h7-9,12H,3-6H2,1-2H3 |
Clé InChI |
REYSRDZHNGHVTB-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)OC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br |
SMILES canonique |
CN1CCC(CC1)OC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B288671.png)




![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288685.png)
![2,5-Dichloro-4-{[4-(1-naphthyl)-1-piperazinyl]sulfonyl}phenyl methyl ether](/img/structure/B288695.png)
![Benzyl 4-{[(3,4-dichloro-2-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288696.png)
![Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288697.png)



![2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine](/img/structure/B288715.png)
